molecular formula C12H17N3O3 B114270 1-(4-Nitrophenethyl)-3-propylurea CAS No. 149340-93-2

1-(4-Nitrophenethyl)-3-propylurea

Cat. No. B114270
CAS RN: 149340-93-2
M. Wt: 251.28 g/mol
InChI Key: ZGLMLRQJNKLJDG-UHFFFAOYSA-N
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Description

1-(4-Nitrophenethyl)-3-propylurea, also known as Ro 5-4864, is a synthetic compound that belongs to the benzodiazepine receptor agonist family. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications. In

Scientific Research Applications

DNA-Binding Studies and Biological Activities Nitrosubstituted acyl thioureas, including compounds similar to 1-(4-Nitrophenethyl)-3-propylurea, have been investigated for their potential in anti-cancer applications. Specifically, their interaction with DNA and their antioxidant, cytotoxic, antibacterial, and antifungal activities have been studied. These studies suggest a potential for use in cancer research and treatment strategies (Tahir et al., 2015).

Chemical Degradation and Interaction with Biological Molecules Research on similar nitrosourea compounds has focused on their chemical degradation and interaction with biological molecules. Studies have looked at how these compounds decompose in vivo and their subsequent binding to nucleic acids and proteins. This research is critical for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Oliverio et al., 1970).

Antitumor Properties Further studies have investigated the antitumor properties of similar nitrosourea compounds. Understanding the molecular mechanisms and physiological effects of these compounds is essential for developing effective cancer treatments. The research has included examining their effects on DNA, potential for causing cell cycle arrest, and their overall effectiveness in inhibiting tumor growth (Kohn, 1977).

Solvent Use in Pharmaceutical Preparation In pharmaceutical research, the use of solvents like t-butanol for freeze-drying certain nitrosourea compounds has been explored. This is relevant for compounds like 1-(4-Nitrophenethyl)-3-propylurea, as it highlights important aspects of drug formulation and stability, essential for the development of pharmaceutical drugs (Ni et al., 2001).

properties

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]-3-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-8-13-12(16)14-9-7-10-3-5-11(6-4-10)15(17)18/h3-6H,2,7-9H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLMLRQJNKLJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470740
Record name N-[2-(4-Nitrophenyl)ethyl]-N'-propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenethyl)-3-propylurea

CAS RN

149340-93-2
Record name N-[2-(4-Nitrophenyl)ethyl]-N'-propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitrophenethylamine (127 g, 0.767 mol) [J. Org. Chem., 43, 31 (1978)] was dissolved in 2.5 liters of toluene, and propyl isocyanate (72 ml, 0.764 mol) was slowly added dropwise at room temperature. The mixture was stirred for two hours, and the crystals formed were collected by filtration and dried under reduced pressure to give 171.5 g (yield: 89.8%) of 1-(4-nitrophenethyl)-3propylurea (Compound a).
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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